molecular formula C11H13NO B1293044 2-Ethyl-3-methyl-1-benzofuran-5-amine CAS No. 1033693-15-0

2-Ethyl-3-methyl-1-benzofuran-5-amine

Cat. No.: B1293044
CAS No.: 1033693-15-0
M. Wt: 175.23 g/mol
InChI Key: RJLMPRDYQYURGU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities , suggesting that they may interact with multiple targets.

Mode of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects , indicating that they may interact with cellular targets to inhibit cell proliferation.

Biochemical Pathways

Benzofuran derivatives have been shown to have dramatic anticancer activities , suggesting that they may affect pathways related to cell growth and proliferation.

Pharmacokinetics

Its molecular weight of 17523 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects , suggesting that they may lead to a decrease in cell proliferation.

Biochemical Analysis

Biochemical Properties

2-Ethyl-3-methyl-1-benzofuran-5-amine plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine transporters, including dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) . These interactions suggest that this compound may influence neurotransmitter levels and signaling pathways, potentially affecting mood and behavior.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, thereby impacting cellular communication and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate-type releaser at monoamine transporters, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin . This mechanism involves the inhibition of reuptake and increased availability of these neurotransmitters in the synaptic cleft, which can enhance neurotransmission and alter mood and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to produce stimulant-like effects, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound can affect metabolic flux and metabolite levels, potentially altering the overall metabolic state of cells and tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methyl-1-benzofuran-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-ethyl-3-methylphenol as a starting material, which undergoes cyclization with an appropriate amine source under acidic or basic conditions to form the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance the efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-methyl-1-benzofuran-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .

Comparison with Similar Compounds

  • 2-Ethyl-3-methylbenzofuran-5-amine
  • 5-Benzofuranamine, 2-ethyl-3-methyl-

Comparison: Compared to other benzofuran derivatives, 2-Ethyl-3-methyl-1-benzofuran-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups at positions 2 and 3, respectively, influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-ethyl-3-methyl-1-benzofuran-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-10-7(2)9-6-8(12)4-5-11(9)13-10/h4-6H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLMPRDYQYURGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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